4'-(hydroxymethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the biphenyl core, the introduction of the carboxylic acid group, and the attachment of the hydroxymethyl and isopropylaminosulfonyl groups . The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl core could potentially exhibit rotation around the single bond connecting the two benzene rings, resulting in different conformations. The presence of the polar carboxylic acid, hydroxymethyl, and isopropylaminosulfonyl groups could also influence the compound’s overall shape and properties .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this molecule could participate in a variety of chemical reactions . The carboxylic acid group could undergo reactions such as esterification or amide formation. The hydroxymethyl group could be involved in reactions such as ether formation or oxidation. The isopropylaminosulfonyl group could potentially participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the presence of the polar carboxylic acid, hydroxymethyl, and isopropylaminosulfonyl groups could increase its solubility in polar solvents. The biphenyl core could contribute to its stability and rigidity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]-5-(propan-2-ylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11(2)18-24(22,23)16-8-14(7-15(9-16)17(20)21)13-5-3-12(10-19)4-6-13/h3-9,11,18-19H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPLZVLVROOLSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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